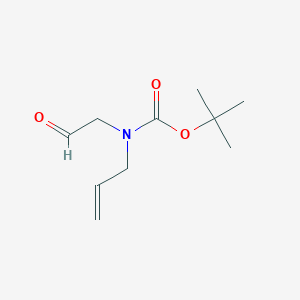

tert-Butyl allyl(2-oxoethyl)carbamate

Descripción

tert-Butyl allyl(2-oxoethyl)carbamate (CAS: 251948-88-6) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an allyl moiety, and a 2-oxoethyl substituent . This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in peptide chemistry and polymer applications. Its structure combines the stability of the Boc group with the reactivity of the allyl and ketone functionalities, enabling participation in conjugation, nucleophilic additions, and radical reactions.

Propiedades

IUPAC Name |

tert-butyl N-(2-oxoethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKTUZWBJIESMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl allyl(2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: The allyl group in the compound can undergo substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: New carbamate derivatives with substituted allyl groups.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl allyl(2-oxoethyl)carbamate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of peptides and other biologically active molecules .

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays .

Medicine: It is used in the synthesis of pharmacologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers .

Mecanismo De Acción

The mechanism of action of tert-Butyl allyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved include covalent modification of the active site of enzymes or non-covalent interactions with enzyme cofactors .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Aliphatic vs. Aromatic Substituents

- tert-Butyl (2-(4-Hydroxyphenyl)-2-oxoethyl)carbamate (CAS: 607358-50-9): Replaces the allyl group with a 4-hydroxyphenyl ring, introducing aromaticity and acidity (pKa ~10 for phenolic -OH).

- tert-Butyl (2-Acrylamidoethyl)carbamate (CAS: 165196-44-1) :

Substitutes the oxoethyl group with an acrylamido moiety, enabling thiol-ene click chemistry. The allyl group in the target compound offers similar reactivity but lacks the amide’s hydrogen-bonding capacity .

(b) Hydrophilic vs. Hydrophobic Chains

- tert-Butyl (2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3, CAS: 139115-92-7) :

Incorporates a polyethylene glycol (PEG) chain, drastically increasing hydrophilicity (logP ~-1.5 vs. ~1.2 for the target compound). This makes it suitable for bioconjugation in aqueous media, unlike the more lipophilic allyl-oxoethyl derivative . - tert-Butyl(2-(2-Acetyl-1-(2-(Dodecylamino)-2-oxoethyl)hydrazinyl)-2-oxoethyl)carbamate: Contains a dodecyl chain, conferring extreme hydrophobicity (logP >5). Such derivatives are used in lipid-based drug delivery, whereas the target compound’s allyl group balances moderate lipophilicity with reactivity .

Physical and Spectral Properties

- Molecular Weight: Estimated at ~215 g/mol (based on C10H17NO4), lower than PEGylated analogs (e.g., Boc-NH-PEG3: ~292 g/mol) .

- Spectroscopy : The ketone carbonyl in the target compound exhibits a distinct IR stretch at ~1710 cm⁻¹, similar to tert-Butyl (4-hydroxyphenyl)-2-oxoethylcarbamate . MS (ESI) data for related compounds show [M+Na]+ peaks (e.g., 521.4 for naphthoyl derivatives) .

Actividad Biológica

Introduction

tert-Butyl allyl(2-oxoethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry and agricultural science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 171.19 g/mol. The compound features a tert-butyl group , an allyl group , and a carbamate functional group attached to a 2-oxoethyl moiety . This unique structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Direct Alkylation : Reaction of tert-butyl carbamate with allyl bromide in the presence of a base.

- Coupling Reactions : Utilizing coupling agents for the formation of the carbamate linkage.

- Multi-step Synthesis : Involving protection and deprotection strategies to obtain the desired product.

Research indicates that this compound exhibits various biological activities, primarily due to its structural components:

- Antiviral Activity : Preliminary studies suggest potential efficacy against Hepatitis B virus (HBV) by acting as an inhibitor of viral replication pathways .

- Pesticidal Properties : The compound shows promise as a pesticide or herbicide, potentially effective against specific agricultural pests due to its biological activity.

Case Studies

- Antiviral Studies : A study highlighted the compound's ability to inhibit HBV replication in vitro, demonstrating a dose-dependent response with significant reductions in viral load at higher concentrations .

- Agricultural Applications : Field trials indicated that formulations containing this compound provided effective control over certain weed species, showcasing its potential as an environmentally friendly herbicide.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct features that enhance the biological activity of this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| tert-Butyl methyl(2-oxoethyl)carbamate | 0.78 | Methyl group instead of allyl |

| tert-Butyl ethyl(2-oxoethyl)carbamate | 0.80 | Ethyl group offers different steric properties |

| tert-Butyl (4-aminobut-2-en-1-yl)carbamate | 0.68 | Amino functionality introduces different reactivity |

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and bioavailability:

- Pharmacokinetics : Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics that support further development as a therapeutic agent .

- Toxicity Assessments : Safety evaluations have shown low toxicity levels in preliminary animal studies, suggesting potential for clinical applications without significant adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.